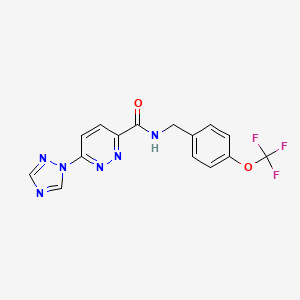
6-(1H-1,2,4-triazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-1,2,4-triazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. Compounds in this class are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the triazole ring and trifluoromethoxy group in the structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,4-triazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Attachment of the Trifluoromethoxybenzyl Group: This step may involve nucleophilic substitution reactions where the benzyl group is introduced to the pyridazine ring.
Final Amidation: The carboxamide group is typically introduced through an amidation reaction using appropriate amines and coupling reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the benzyl group.
Reduction: Reduction reactions may target the pyridazine ring or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridazine or benzyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups to the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with triazole and pyridazine rings may interact with enzymes or receptors, inhibiting their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide: Lacks the trifluoromethoxybenzyl group.
N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide: Lacks the triazole ring.
6-(1H-1,2,4-triazol-1-yl)-N-benzylpyridazine-3-carboxamide: Lacks the trifluoromethoxy group.
Uniqueness
The presence of both the triazole ring and the trifluoromethoxybenzyl group in 6-(1H-1,2,4-triazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide makes it unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, potentially leading to enhanced efficacy and selectivity in its applications.
Properties
IUPAC Name |
6-(1,2,4-triazol-1-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O2/c16-15(17,18)26-11-3-1-10(2-4-11)7-20-14(25)12-5-6-13(23-22-12)24-9-19-8-21-24/h1-6,8-9H,7H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUDBSRNXMSOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NN=C(C=C2)N3C=NC=N3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
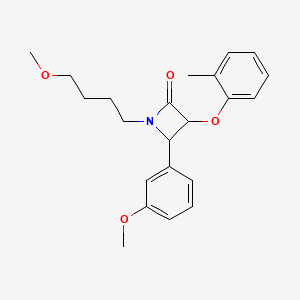
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2435271.png)

![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane](/img/structure/B2435274.png)
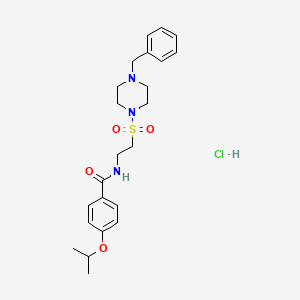
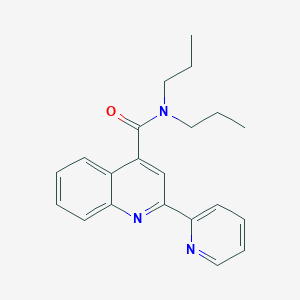
![N4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide](/img/structure/B2435279.png)
![Benzyl({2-methyl-1-[(2-methylprop-2-en-1-yl)oxy]propan-2-yl})amine](/img/structure/B2435280.png)
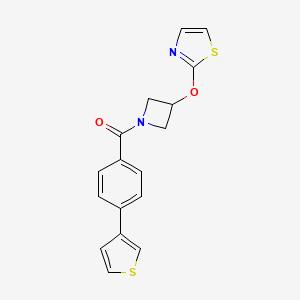
![1-(2,2-diethoxyethyl)-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole](/img/structure/B2435284.png)
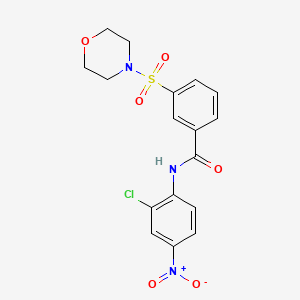
![4-[(Benzylamino)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione](/img/structure/B2435288.png)

![4-{[(cyclopropylcarbonyl)oxy]imino}-3,4-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1(2H)-dione](/img/structure/B2435293.png)
